molecular formula C25H24N2O8 B3944348 3,5-bis{[(4-methoxyphenoxy)acetyl]amino}benzoic acid

3,5-bis{[(4-methoxyphenoxy)acetyl]amino}benzoic acid

Cat. No. B3944348
M. Wt: 480.5 g/mol
InChI Key: YGTOBGZAMBBVIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-bis{[(4-methoxyphenoxy)acetyl]amino}benzoic acid, also known as BMB-4, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BMB-4 is a derivative of benzoic acid and has two acetyl-amino groups and two methoxyphenoxy groups attached to it. The compound has shown promising results in various research studies and has been used extensively for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 3,5-bis{[(4-methoxyphenoxy)acetyl]amino}benzoic acid involves the inhibition of specific enzymes in the body that are responsible for the growth and proliferation of cancer cells. The compound has been shown to inhibit the activity of certain enzymes that are involved in the production of DNA and RNA, which are essential for the growth and division of cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects on the body. The compound has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve the immune system's response to infections. This compound has also been shown to have antioxidant properties, which can protect the body from oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3,5-bis{[(4-methoxyphenoxy)acetyl]amino}benzoic acid in lab experiments is its high specificity for certain enzymes in the body. The compound has been shown to selectively inhibit the activity of certain enzymes, which makes it an ideal candidate for drug development. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 3,5-bis{[(4-methoxyphenoxy)acetyl]amino}benzoic acid. One possible direction is to study the compound's potential applications in other diseases such as Alzheimer's and Parkinson's disease. Another direction is to develop new derivatives of this compound that can be used for drug development. Additionally, more research is needed to understand the compound's mechanism of action and its potential side effects on the body.
Conclusion
In conclusion, this compound is a promising chemical compound that has potential applications in various fields such as cancer research and drug development. The compound has shown promising results in inhibiting the growth of cancer cells and has been used extensively for its biochemical and physiological effects. Further research is needed to understand the compound's mechanism of action and its potential applications in other diseases.

Scientific Research Applications

3,5-bis{[(4-methoxyphenoxy)acetyl]amino}benzoic acid has been extensively studied for its potential applications in various fields such as cancer research, drug development, and biotechnology. The compound has shown promising results in inhibiting the growth of cancer cells and has been used in various cancer research studies. This compound has also been used to develop new drugs that target specific proteins in the body.

properties

IUPAC Name

3,5-bis[[2-(4-methoxyphenoxy)acetyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O8/c1-32-19-3-7-21(8-4-19)34-14-23(28)26-17-11-16(25(30)31)12-18(13-17)27-24(29)15-35-22-9-5-20(33-2)6-10-22/h3-13H,14-15H2,1-2H3,(H,26,28)(H,27,29)(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGTOBGZAMBBVIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NC2=CC(=CC(=C2)C(=O)O)NC(=O)COC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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